Product packaging for N-(2,6-diisopropylphenyl)benzamide(Cat. No.:)

N-(2,6-diisopropylphenyl)benzamide

Cat. No.: B311798
M. Wt: 281.4 g/mol
InChI Key: QUYJZFJRIXLNBQ-UHFFFAOYSA-N
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Description

Context within N-Substituted Benzamide (B126) Chemistry

N-substituted benzamides represent a broad class of organic compounds that are of significant interest in medicinal chemistry and materials science. nih.govsci-hub.se The introduction of various substituents onto the amide nitrogen atom can dramatically influence the compound's biological activity and physical properties. sci-hub.seajol.info For instance, structure-activity relationship (SAR) studies on benzamides have shown that substitution on the amide nitrogen can confer or enhance activities such as anticonvulsant properties. ajol.info The benzamide structure itself is a key pharmacophore in many biologically active molecules, including those with anticancer and antimicrobial properties. researchgate.net

The synthesis of N-substituted benzamides can be achieved through various methods, including the reaction of a carboxylic acid with an amine, often facilitated by coupling agents. nih.govnih.gov A general method involves the in situ generation of chloro- and imido-phosphonium salts from a carboxylic acid, triphenylphosphine (B44618), and an N-chlorophthalimide, which then reacts with an amine to form the desired amide. nih.gov

Significance of the 2,6-Diisopropylphenyl Moiety in Chemical Design

The 2,6-diisopropylphenyl group, often abbreviated as "Dipp," is a sterically bulky substituent that plays a crucial role in stabilizing reactive species and influencing the stereochemistry of reactions. d-nb.inforesearchgate.net Its large size can prevent unwanted side reactions and control the approach of reagents to a reactive center, a principle often exploited in the design of catalysts and ligands for transition metal chemistry. ontosight.airsc.org

In the context of N-(2,6-diisopropylphenyl)benzamide, the Dipp group's steric hindrance affects the conformation of the molecule and its potential interactions with other molecules. For example, in related N,N'-bis(2,6-diisopropylphenyl)-substituted amidines, the bulky aryl groups lead to restricted rotation around the aryl-N bonds, resulting in observable diastereotopic effects in NMR spectroscopy. arkat-usa.org The introduction of this bulky group can also increase the lipophilicity of a molecule, which can be a desirable property in the design of bioactive compounds. ajol.info The use of the 2,6-diisopropylphenyl substituent has been instrumental in the synthesis of unique main group element compounds and in the development of novel ligands for catalysis. d-nb.inforsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO B311798 N-(2,6-diisopropylphenyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]benzamide

InChI

InChI=1S/C19H23NO/c1-13(2)16-11-8-12-17(14(3)4)18(16)20-19(21)15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21)

InChI Key

QUYJZFJRIXLNBQ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2

solubility

1.7 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(2,6-Diisopropylphenyl)benzamide

The synthesis of this compound is primarily achieved through well-established amidation reactions. These methods focus on the efficient formation of the amide bond between a benzoyl group and the sterically hindered 2,6-diisopropylaniline (B50358).

Amidation via Aniline (B41778) and Acyl Halide Condensation

A fundamental and widely employed method for synthesizing this compound involves the condensation of 2,6-diisopropylaniline with an acyl halide, typically benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. scribd.comvanderbilt.edu In this process, the nitrogen atom of the 2,6-diisopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. scribd.com The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion as the leaving group to form the stable amide product. scribd.comvanderbilt.edu A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction.

The general steps for this synthesis are:

Dissolving 2,6-diisopropylaniline in a suitable aprotic solvent.

Adding a base to act as an acid scavenger.

Slowly adding benzoyl chloride to the solution, often at a reduced temperature to control the reaction rate.

The reaction mixture is then typically stirred at room temperature or gently heated to ensure completion.

The final product, this compound, is isolated and purified, usually through filtration and recrystallization. scribd.com

Amide Bond Formation Utilizing Phosphonium (B103445) Salt Intermediates

An alternative and effective route for the synthesis of this compound involves the use of phosphonium salts as activating agents for the carboxylic acid. nih.govsemanticscholar.orgacs.org This method generates reactive phosphonium species in situ from stable reagents like triphenylphosphine (B44618) (PPh₃) and an N-halo compound, such as N-chlorophthalimide (NCPhth). nih.govacs.orgresearchgate.net

In a typical procedure, benzoic acid is treated with triphenylphosphine and N-chlorophthalimide in a solvent like toluene. nih.goviu.edu This mixture generates chloro- and imido-phosphonium salts in the reaction vessel. nih.govacs.org These highly reactive intermediates then activate the benzoic acid, forming an acyloxy-phosphonium salt. nih.govacs.org This activated species is subsequently subjected to nucleophilic attack by 2,6-diisopropylaniline, leading to the formation of the desired this compound and triphenylphosphine oxide as a byproduct. nih.govacs.org One reported synthesis using this method achieved a 49% isolated yield after purification by column chromatography. nih.goviu.edu This approach is advantageous as it often proceeds at room temperature and demonstrates good functional group tolerance. nih.govresearchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and improving yields. The formation of this compound is predominantly governed by the principles of nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Mechanisms

The formation of the amide bond in this compound is a classic illustration of a nucleophilic acyl substitution reaction. scribd.comvanderbilt.edu This mechanism involves two key stages: vanderbilt.edu

Nucleophilic Attack: The reaction initiates with the attack of the nucleophilic nitrogen atom of 2,6-diisopropylaniline on the electrophilic carbonyl carbon of the activated benzoyl group (e.g., benzoyl chloride or an acyloxy-phosphonium salt). scribd.comchemistrytalk.org This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. scribd.com

Leaving Group Elimination: The tetrahedral intermediate is a high-energy species that quickly collapses. scribd.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most suitable leaving group is expelled. scribd.com In the case of an acyl halide condensation, the leaving group is a halide ion (e.g., Cl⁻). scribd.com When using phosphonium salt intermediates, the leaving group is triphenylphosphine oxide. nih.gov The final result is the substitution of the leaving group with the amine, yielding the stable amide product. vanderbilt.edu

The reactivity of the carboxylic acid derivative is a critical factor, with acyl chlorides being more reactive than esters or amides due to the better leaving group ability of the chloride ion. scribd.comvanderbilt.edu

Role of Reagents and Catalysts in Amide Synthesis

The choice of reagents and catalysts plays a pivotal role in the efficiency and success of amide synthesis.

In the phosphonium salt-mediated method, triphenylphosphine and N-chlorophthalimide are key reagents. nih.govacs.org Mechanistic studies using ³¹P NMR and HR-MS have shown that these reagents generate chloro- and imido-phosphonium salts in situ. nih.govacs.org These salts act as powerful activating agents for the carboxylic acid, converting the hydroxyl group into a much better leaving group and facilitating the subsequent nucleophilic attack by the amine. nih.govacs.org The studies indicate that the chloro-phosphonium species is more reactive than the imido-phosphonium intermediate in the presence of a carboxylate. acs.org

In other advanced synthetic contexts, transition metal catalysts are employed. For instance, nickel-catalyzed reactions have been developed for N-N bond coupling to form hydrazides, where the nickel catalyst facilitates the coupling of amines with O-benzoylated hydroxamates. acs.org While not a direct synthesis of this compound itself, these catalytic systems highlight the ongoing development of methods for forming nitrogen-containing functional groups under milder conditions.

Advanced Synthetic Strategies Involving the this compound Scaffold

The this compound structure serves as a versatile scaffold for the development of more complex molecules with specific functionalities.

One significant advanced strategy involves the modification of the this compound framework to create specialized ligands for catalysis. For example, N-(2,6-diisopropylphenyl)-2-(diphenylphosphaneyl)benzamide has been synthesized. rsc.org This molecule, which incorporates a phosphine (B1218219) group, acts as an effective P,N-type ligand in transition metal chemistry. A palladium(II) complex of this ligand has demonstrated high catalytic activity in the Heck-coupling reaction between various aryl chlorides and styrene (B11656) derivatives. rsc.org

Furthermore, the N-(2,6-diisopropylphenyl) moiety is a key component in other important chemical reagents. Bis(2,6-diisopropylphenyl)carbodiimide, a related compound, is utilized as an antihydrolysis additive in polymers. researchgate.net Its mechanism involves reactions with carboxylic acid end groups, which can lead to the formation of N-acylureas that may fragment into amides and isocyanates at elevated temperatures. researchgate.net Research has also explored the synthesis of para-substituted N-(2,6-diisopropylphenyl) benzamides as potential anticonvulsant agents, demonstrating how modifications to the benzoyl ring can be used to tune the biological activity of the scaffold. ajol.info

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling for Amide Formation (Transamidation)

The Buchwald-Hartwig amination is a cornerstone of carbon-nitrogen bond formation, and its extension to amide synthesis (transamidation) provides a powerful tool for constructing amide bonds that are otherwise difficult to form. organic-chemistry.orgsyr.edu this compound can be synthesized efficiently using a palladium-N-heterocyclic carbene (NHC) precatalyst system. rsc.org

In a notable example, the reaction of tert-butyl benzoyl(phenyl)carbamate with 2,6-diisopropylaniline is catalyzed by PEPPSI-IPr, a well-defined Pd-NHC complex. rsc.org The "IPr" ligand, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene], is crucial for the high efficiency of the catalyst. nsf.gov This transamidation proceeds under relatively mild conditions to afford the target amide in good yield. The bulky diisopropylphenyl groups on both the aniline nucleophile and the NHC ligand play a critical role in facilitating the desired transformation. rsc.orgnsf.gov

A general procedure involves heating the starting carbamate (B1207046) with an excess of the aniline in the presence of a base and the palladium catalyst. rsc.org The reaction demonstrates the utility of modern cross-coupling methods in accessing sterically demanding amide structures.

Table 1: Synthesis of this compound via Buchwald-Hartwig Transamidation rsc.org

Reactant 1 Reactant 2 Catalyst Base Solvent Temp. Time Yield

Nickel-Catalyzed Carbonylative Reactions from Benzamide (B126) Precursors

Nickel catalysis has emerged as a sustainable and powerful alternative for activating traditionally unreactive bonds, including the C-N bond of amides. researchgate.net While direct nickel-catalyzed carbonylative synthesis of this compound from other benzamides is not widely documented, the structural motif of this compound is central to ligands used in nickel-catalyzed carbonylative and cross-coupling reactions. researchgate.netmdpi.com

Specifically, the N-heterocyclic carbene ligand IPr, which is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is highly effective in various nickel-catalyzed transformations. researchgate.netsemanticscholar.orgrsc.org For instance, the air- and moisture-stable complex [CpNi(IPr)Cl] has been shown to mediate the selective transamidation of activated amides. researchgate.netsemanticscholar.orgresearchgate.net Furthermore, nickel catalysts paired with IPr-type ligands have been utilized in carbonylative reactions where dimethylformamide (DMF) serves as a carbon monoxide surrogate. mdpi.com In one such example, a nickel-catalyzed carbonylative homo-coupling of aryl boronic acids proceeded efficiently in the presence of a bis(2,6-diisopropylphenyl)imidazol-2-ylidene hydrochloride ligand. mdpi.com These examples underscore the importance of the 2,6-diisopropylphenyl moiety in designing effective ligands for nickel catalysis that can activate and form acyl bonds.

Preparation of N-Substituted Aroyl and Acyl Amidines via Self-Condensation

This compound can serve as a precursor for the synthesis of more complex nitrogen-containing structures. A notable transformation is its self-condensation to form N-substituted aroyl amidines. This reaction is typically promoted by a dehydrating agent like phosphoric anhydride (B1165640). arkat-usa.orgresearchgate.net

In this process, two molecules of the parent benzanilide, such as this compound, react to form N-benzoyl-N,N′-bis(2,6-diisopropylphenyl)benzamidine. arkat-usa.orgresearchgate.net The reaction proceeds by the activation of the amide carbonyl by the phosphoric anhydride, followed by nucleophilic attack from the nitrogen of a second amide molecule and subsequent dehydration. The reaction rates are influenced by the electronic nature of substituents on the aryl rings. arkat-usa.org The resulting N-aroyl amidine products are valuable compounds in their own right, finding use as ligands in coordination chemistry. researchgate.net

Table 2: Self-Condensation of Benzanilides to N-Aroyl Benzamidines arkat-usa.org

Starting Material Reagent Solvent Temperature Product Yield Range

NMR studies of the resulting N-benzoyl-N,N′-bis(2,6-diisopropylphenyl)benzamidine have revealed diastereotopic isopropyl groups, which is a consequence of hindered rotation around the aryl-N bonds, leading to chirality. arkat-usa.orgresearchgate.net

Incorporation into Polymer Architectures as Initiators or Monomers

The unique steric and electronic properties endowed by the 2,6-diisopropylphenyl group make derivatives of this compound valuable in polymer chemistry, particularly as initiators. researchgate.netresearchgate.net

One significant application involves the use of related structures to initiate controlled polymerization reactions. For example, N-benzoyl-N,N′-bis(2,6-diisopropylphenyl)benzamidine, synthesized from this compound, can be used to prepare aluminium complexes. researchgate.net These N-benzoylbenzamidinate complexes of aluminium have been demonstrated to be highly effective initiators for the ring-opening polymerization of ε-caprolactone, a key monomer for producing biodegradable polyesters. researchgate.net

In a different approach, N,N′-bis(2,6-diisopropylphenyl)carbodiimide (iPr-CDI), a related compound featuring the same hindered aryl groups, has been employed as an initiator in a novel polycondensation strategy for synthesizing well-defined polyamides. researchgate.net The hindered nature of the iPr-CDI initiator allows for a controlled chain-growth reaction, leading to polyamides with narrow molecular weight distributions. researchgate.net These examples highlight how the specific structural features of the N-(2,6-diisopropylphenyl) moiety can be leveraged to control and direct polymerization processes, enabling the synthesis of advanced polymer architectures.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and structural features of N-(2,6-diisopropylphenyl)benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the key functional groups through their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural assignment of this compound. The spectra reveal distinct signals corresponding to each unique proton and carbon environment within the molecule, with their chemical shifts, multiplicities, and integration values confirming the molecular structure.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the this compound molecule exhibit characteristic chemical shifts. rsc.org The amide proton (N-H) usually appears as a singlet. The aromatic protons of the benzoyl group and the 2,6-diisopropylphenyl ring appear in the downfield region. rsc.org The methine protons (-CH) of the isopropyl groups appear as a septet, while the methyl protons (-CH₃) of the isopropyl groups appear as a doublet further upfield. rsc.orgpreprints.org

The ¹³C NMR spectrum provides complementary information, showing signals for each carbon atom. The carbonyl carbon (C=O) of the amide group is typically observed at a significant downfield shift. rsc.org The aromatic carbons show a cluster of signals in the intermediate region, while the aliphatic carbons of the isopropyl groups appear in the upfield region of the spectrum. rsc.orgrsc.org

The presence of bulky isopropyl groups can lead to hindered rotation around the amide bond, which may result in the observation of distinct rotamers in NMR spectra at room temperature, as seen in the related N-(2,6-diisopropylphenyl)formamide. nih.gov

¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) in ppm (Solvent: CDCl₃)MultiplicityCoupling Constant (J) in HzReference
Aromatic H (Benzoyl)~7.94d7.4 rsc.org
Aromatic H (Benzoyl)~7.59t7.3 rsc.org
Aromatic H (Benzoyl)~7.52t7.5 rsc.org
Aromatic H (Diisopropylphenyl)~7.37dd13.8, 5.5 rsc.org
Aromatic H (Diisopropylphenyl)~7.24d7.7 rsc.org
CH (isopropyl)~3.16hept6.7 rsc.org
CH₃ (isopropyl)~1.24d6.7 rsc.org

¹³C NMR Spectroscopic Data for this compound Derivatives

Carbon AssignmentCompoundChemical Shift (δ) in ppm (Solvent: CDCl₃)Reference
C=ON-(2,6-diisopropylphenyl)-4-methoxybenzamide166.43 rsc.org
C=ON-(2,6-diisopropylphenyl)-4-nitrobenzamide165.10 rsc.org
Aromatic C (ipso, N-substituted)N-(2,6-diisopropylphenyl)-4-methoxybenzamide131.49 rsc.org
Aromatic C (ortho, isopropyl-substituted)N-(2,6-diisopropylphenyl)-4-methoxybenzamide146.49 rsc.org
CH (isopropyl)N-(2,6-diisopropylphenyl)-4-methoxybenzamide28.89 rsc.org
CH₃ (isopropyl)N-(2,6-diisopropylphenyl)-4-methoxybenzamide23.66 rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is instrumental in identifying the principal functional groups within this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

The most prominent absorption bands in the IR spectrum confirm the amide functionality. A sharp absorption band corresponding to the N-H stretching vibration is typically observed in the region of 3300-3330 cm⁻¹. The C=O stretching vibration of the amide I band gives rise to a very strong and characteristic absorption, usually found in the range of 1640-1660 cm⁻¹. rsc.orglookchem.com The C-N stretching and N-H bending vibrations (amide II band) also produce significant signals. Additionally, C-H stretching vibrations from the aromatic and aliphatic (isopropyl) parts of the molecule are observed, typically just above and below 3000 cm⁻¹, respectively.

Characteristic IR Absorption Frequencies for this compound Derivatives

Vibrational ModeCompoundFrequency (cm⁻¹)Reference
N-H StretchN-(2,6-diisopropylphenyl)-4-methoxybenzamide3329 rsc.org
N-H StretchN-(2,6-diisopropylphenyl)-4-nitrobenzamide3305 rsc.org
C-H Stretch (Aromatic/Aliphatic)N-(2,6-diisopropylphenyl)-4-methoxybenzamide3062, 2962, 2869 rsc.org
C-H Stretch (Aromatic/Aliphatic)N-(2,6-diisopropylphenyl)-4-nitrobenzamide3105, 3078, 2964, 2870 rsc.org
C=O Stretch (Amide I)N-(2,6-diisopropylphenyl)-4-methoxybenzamide1640 rsc.org
C=O Stretch (Amide I)N-(2,6-diisopropylphenyl)-4-nitrobenzamide1650 rsc.org

Solid-State Structural Determination

Analysis of Dihedral Angles and Molecular Conformation

A key feature revealed by X-ray crystallography is the pronounced non-planar conformation of these molecules, largely due to steric hindrance from the ortho-isopropyl groups. In the solid-state structure of N-(2,6-diisopropylphenyl)formamide, the plane of the formamide (B127407) group is significantly twisted relative to the plane of the diisopropylphenyl ring. nih.gov The dihedral angle between the aromatic ring and the N-C=O plane is reported to be 77.4(1)°, a substantial twist attributed to the steric repulsion exerted by the bulky isopropyl substituents. nih.gov This steric clash forces the amide plane out of coplanarity with the phenyl ring to minimize unfavorable interactions. A similar significant twist is observed in other derivatives, where the dihedral angle between the central formamidine (B1211174) backbone and the diisopropylphenyl ring is 81.17(15)°. researchgate.net This sterically enforced twisting is a defining conformational feature of N-(2,6-diisopropylphenyl) amides.

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions. For this compound and its derivatives, hydrogen bonding is a primary organizing force. rsc.org In the crystal structure of the formamide analogue, molecules are linked into infinite chains by intermolecular N—H⋯O hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.gov This type of interaction is a classic feature in the crystal structures of primary and secondary amides.

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings can also contribute to the stability of the crystal lattice. rsc.org However, the significant twist between the phenyl rings, induced by the bulky isopropyl groups, may hinder efficient face-to-face π-π stacking. arkat-usa.org The interplay between strong, directional hydrogen bonds and weaker, more diffuse π-interactions ultimately determines the final supramolecular assembly in the solid state. dntb.gov.uaresearchgate.net

Conformational Dynamics and Restricted Rotation

The covalent bond connecting the nitrogen atom of the amide group to the 2,6-diisopropylphenyl ring is a focal point of significant steric strain. This strain is a direct consequence of the bulky isopropyl groups positioned ortho to the point of attachment. The presence of these groups restricts the free rotation about the aryl-nitrogen (Ar-N) single bond, a phenomenon that has profound implications for the molecule's conformational preferences and stereochemistry.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study dynamic processes in molecules, such as the hindered rotation in this compound. While specific VT-NMR data for this exact compound is not extensively published, the principles can be clearly understood from studies on closely related and more complex molecules containing the same N-(2,6-diisopropylphenyl)amide fragment.

In principle, at room temperature, the rotation around the Ar-N bond might be fast enough on the NMR timescale to show a single set of averaged signals for the isopropyl groups. However, due to the significant steric barrier, it is more likely that the rotation is already slow at ambient temperatures. As the temperature is lowered in a VT-NMR experiment, the rate of this rotation decreases further. When the rate of rotation becomes slow enough on the NMR timescale, the two isopropyl groups, and indeed the two methyl groups within each isopropyl substituent, become chemically non-equivalent. This is because one isopropyl group is on one side of the benzoyl group and the other is on the opposite side, leading to distinct magnetic environments.

This non-equivalence would manifest in the ¹H NMR spectrum as a splitting of the single doublet for the four methyl groups into two separate doublets, and the single septet for the two methine protons into two distinct septets. The temperature at which the separate signals merge into a single averaged signal is known as the coalescence temperature (Tc). From the coalescence temperature and the frequency difference between the resolved signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Studies on analogous compounds, such as N-benzoyl-N,N′-bis(2,6-diisopropylphenyl)benzamidine, have demonstrated the utility of VT-NMR in quantifying this rotational barrier. arkat-usa.org In one such study, the barrier to rotation about the least restricted aryl-N bond in a related acetamidine (B91507) was determined to be 76 kJ mol⁻¹. arkat-usa.org This provides a strong indication that a significant rotational barrier also exists in this compound.

Table 1: Expected ¹H NMR Signal Changes for Isopropyl Groups in this compound with Varying Temperature

Temperature RangeRate of Ar-N RotationExpected ¹H NMR Signals for Isopropyl Groups
High TemperatureFastAveraged signals: One doublet for methyls, one septet for methines.
Coalescence (Tc)IntermediateBroadened signals for methyl and methine protons.
Low TemperatureSlowResolved signals: Two doublets for diastereotopic methyls, two septets for diastereotopic methines.

The high barrier to rotation around the aryl-nitrogen bond has significant stereochemical consequences, leading to a form of atropisomerism. Atropisomers are stereoisomers that can be interconverted by rotation around a single bond, but where the barrier to rotation is high enough to allow for the isolation of the individual isomers.

In the case of this compound, the hindered rotation results in the molecule adopting a chiral conformation. The plane of the benzamide (B126) group and the plane of the diisopropylphenyl ring are twisted with respect to each other to minimize steric clashes. This twisted, non-planar conformation is chiral, meaning it is non-superimposable on its mirror image. The two enantiomeric conformers are in dynamic equilibrium, interconverting through rotation around the Ar-N bond.

The ability of the nitrogen atom to adopt a planar geometry can contribute to the conformational rigidity of such anilides. bris.ac.uk This rigidity, arising from the restricted rotation, means that at any given moment, the molecule exists as one of two enantiomers. If the rotational barrier were sufficiently high (typically > 100 kJ/mol), it would be theoretically possible to resolve and isolate these enantiomers at room temperature. While the barrier in this compound itself has not been reported to be this high, the existence of this dynamic chirality is a key feature of its molecular structure. This phenomenon is responsible for the diastereotopicity observed in the NMR spectra of related compounds at accessible temperatures. arkat-usa.org

Coordination Chemistry and Ligand Design Principles

N-(2,6-Diisopropylphenyl)benzamide as a Precursor for Ligand Systems

While this compound itself is not typically used directly as a ligand, its structural components are integral to the synthesis of more complex chelating agents. The 2,6-diisopropylaniline (B50358) fragment, which can be derived from or is a precursor to the title benzamide (B126), is a common starting material for ligands like N-heterocyclic carbenes (NHCs). Furthermore, the core amide functionality is related to the acylthiourea group, which are versatile ligands. For instance, the N-(2,6-diisopropylphenyl) moiety is incorporated into N'-acylthiourea ligands, which are effective in coordinating with various transition metals. These ligands are synthesized to explore how the steric bulk of the diisopropylphenyl group affects the structure and properties of the resulting metal complexes. goettingen-research-online.deresearchgate.net

Synthesis and Characterization of Metal Complexes with Related Ligands

The N-(2,6-diisopropylphenyl) group is a key feature in a variety of ligands designed for complexing with transition metals. Its steric bulk plays a crucial role in determining the final structure and coordination number of the metal complexes.

A series of N-(2,6-diisopropylphenyl)-N'-acylthiourea ligands have been synthesized and complexed with copper halides. goettingen-research-online.deresearchgate.net The synthesis involves reacting 2,6-diisopropylaniline with an acyl isothiocyanate. These acylthiourea derivatives are versatile ligands capable of coordinating with a range of transition metal ions. researchgate.net

When these ligands react with copper(II) salts, a redox reaction often occurs, reducing Cu(II) to Cu(I). researchgate.netresearchgate.net This reaction leads to a variety of copper(I) complexes with diverse structures, including mononuclear, dinuclear, and polynuclear cage-like species. goettingen-research-online.deresearchgate.netresearchgate.net For example, the reaction of N-(2,6-diisopropylphenyl)-N'-(p-tert-butylbenzoyl)thiourea (L1) with CuCl₂ yields the mononuclear complex L1₂CuCl, while its reaction with CuX (X = Cl, Br) can form adamantane-like cage complexes, (L1CuX)₄. goettingen-research-online.deresearchgate.net The specific structure obtained depends on the acyl group on the thiourea (B124793) and the halide used. goettingen-research-online.de

Table 1: Examples of Copper Complexes with N-(2,6-diisopropylphenyl)-N'-acylthiourea Ligands

Ligand AbbreviationAcyl Group (Ar)Copper SaltResulting Complex Formula/StructureReference
L1p-tBuC₆H₄CuCl₂L1₂CuCl (Mononuclear) researchgate.net
L1p-tBuC₆H₄CuCl(L1CuCl)₄ (Adamantane Cage) researchgate.net
L1p-tBuC₆H₄CuBr(L1CuBr)₄ (Adamantane Cage) researchgate.net
L1p-tBuC₆H₄CuI[L1₂Cu(μ-I)]₂ (Iodide-bridged Dimer) researchgate.net
L (BTU)PhenylCuCl₂L₂CuCl (Monomeric) researchgate.net
L (BTU)PhenylCuBr₂[LBrCu(μ-L)]₂ (Dimeric) researchgate.net

Acylthiourea ligands, including those with the N-(2,6-diisopropylphenyl) substituent, exhibit versatile coordination behavior. researchgate.netnih.gov They contain both hard (oxygen) and soft (sulfur) donor atoms, allowing them to bind to metal ions in several ways. researchgate.net

Monodentate Coordination: The ligand can coordinate to a metal center in its neutral form through only the soft thione sulfur atom. researchgate.netnih.gov

Bidentate Coordination: The ligand can be deprotonated to its monoanionic form and chelate to the metal through both the carbonyl oxygen and the thioamide sulfur atoms. researchgate.netnih.gov

This flexibility, combined with the variable coordination preferences of metal ions like copper(I), leads to complexes with different geometries. For copper(I), three-coordinate complexes often adopt a trigonal planar geometry, while four-coordinate species are typically tetrahedral. researchgate.netresearchgate.net In many three-coordinate copper(I) halide complexes with acylthiourea ligands, the structure is stabilized by intramolecular hydrogen bonding between the halide ion and the N-H groups of the ligand. researchgate.net

The 2,6-diisopropylphenyl group is one of the most common bulky substituents used in modern ligand design. tcichemicals.com Its primary role is to exert significant steric pressure around the metal center. acs.orgrsc.org This steric hindrance is highly anisotropic (directionally dependent) and has several important consequences for the resulting metal complex: nih.gov

Stabilization: It can stabilize low-coordination number complexes by preventing the approach of additional ligands.

Geometric Control: The bulkiness can enforce unusual or specific coordination geometries. nih.gov Analysis of steric maps shows that ligands with 2,6-diisopropylphenyl N-substituents create a distinct "vault-shaped" reactive pocket around the metal, different from the flatter pocket created by mesityl groups. acs.org

Reactivity Tuning: By blocking certain coordination sites, the steric bulk can direct substrates to specific locations, thereby controlling the regioselectivity and outcome of catalytic reactions. nih.gov For instance, in Ni-catalyzed reductive couplings, the use of NHC ligands with 2,6-diisopropylphenyl groups leads to a reversal of regioselectivity due to steric repulsions between the ligand and the substrate. nih.gov

The steric demand of the 2,6-diisopropylphenyl group has been quantified using methods like the percent buried volume (%Vbur), with values being significantly higher than for less bulky substituents. scispace.com

Related N-Heterocyclic Carbene (NHC) Ligands Derived from 2,6-Diisopropylphenyl Substituents

N-Heterocyclic carbenes (NHCs) are a major class of ligands in organometallic chemistry, valued for their strong σ-donating properties and the ability to form robust bonds with transition metals. tcichemicals.com The introduction of bulky substituents on the nitrogen atoms, such as the 2,6-diisopropylphenyl group, is a key strategy for stabilizing the carbene and tuning the properties of its metal complexes. tcichemicals.com The resulting carbene, often abbreviated as IPr or IDip, is one of the most widely used NHC ligands. beilstein-journals.org

The synthesis of NHC ligands typically begins with the preparation of a stable precursor, most commonly an imidazolium (B1220033) salt. The precursor for the widely used IPr (or IDip) ligand is 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IDip·HCl). beilstein-journals.org

A common synthesis route involves a two-step procedure: beilstein-journals.org

Condensation: Glyoxal is condensed with two equivalents of 2,6-diisopropylaniline to form the corresponding N,N'-bis(2,6-diisopropylphenyl)ethylenediimine.

Cyclization: This intermediate is then cyclized using a C1 source like paraformaldehyde and an acid such as chlorotrimethylsilane (B32843) or HCl to form the imidazolium salt. beilstein-journals.orgresearchgate.net

Table 2: General Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IDip·HCl)

StepReactantsProductReference
1Glyoxal + 2,6-diisopropylanilineN,N'-bis(2,6-diisopropylphenyl)ethylenediimine beilstein-journals.org
2N,N'-bis(2,6-diisopropylphenyl)ethylenediimine + Paraformaldehyde + Chlorotrimethylsilane1,3-bis(2,6-diisopropylphenyl)imidazolium chloride beilstein-journals.orgresearchgate.net

Once the imidazolium salt precursor is obtained, the free NHC can be generated by deprotonation with a strong base. The resulting carbene is then reacted with a suitable transition metal precursor to form the desired metal-NHC complex. tcichemicals.comcaltech.edu An alternative, base-free method involves the transmetallation from a silver-NHC complex. This is achieved by reacting the imidazolium salt with silver(I) oxide to form a silver-carbene complex, which can then transfer the NHC ligand to other metals like palladium or ruthenium. tcichemicals.comresearchgate.netcaltech.edu These methods have been used to prepare a vast array of transition metal complexes for applications in catalysis. caltech.edu

Table of Compounds

Application in Coordination Chemistry of Palladium and Gold

For palladium , a notable application involves the functionalization of the this compound backbone to create multidentate ligands. A prime example is the synthesis of N-(2,6-diisopropylphenyl)-2-(diphenylphosphaneyl)benzamide. This compound functions as a P,N-bidentate ligand, where the phosphorus and the amide nitrogen can coordinate to the metal center. This ligand has been successfully employed in creating a dimeric P,N-coordinated Pd(II) complex that demonstrates high efficiency as a catalyst for the Heck-Mizoroki coupling reaction between various aryl chlorides and styrene (B11656) derivatives. The system operates under mild conditions with low catalyst loadings to produce trans-stilbene (B89595) products with high yields and selectivity.

For gold , while direct coordination complexes of the parent this compound are not extensively documented, the underlying structural motifs are central to the design of highly effective ligands for gold catalysis. The development of hemilabile (P,N) bidentate ligands has been crucial for enabling challenging Au(I)/Au(III) redox cycles, which are key to a variety of cross-coupling reactions. nih.govchemrxiv.orgacs.org These ligands, often featuring a phosphine (B1218219) and a nitrogen-based heterocycle, can stabilize the gold(III) state, which is otherwise prone to reduction. acs.orgresearchgate.net The design principle involves creating a ligand framework that can accommodate the geometric and electronic requirements of both the Au(I) and Au(III) oxidation states, a role for which the conformational flexibility and steric bulk of N-aryl substituents are critical. nih.govresearchgate.net The optimization of P,N-bidentate ligands has been shown to be crucial for attenuating the reactivity of highly electrophilic α-oxo gold carbene intermediates, allowing for their challenging intermolecular trapping. nih.gov

Catalytic Activity of a Pd(II) Complex Derived from N-(2,6-diisopropylphenyl)-2-(diphenylphosphaneyl)benzamide in Heck Coupling
Aryl ChlorideStyrene DerivativeYield (%)
4-ChloroacetophenoneStyrene99
4-ChlorobenzonitrileStyrene98
1-Chloro-4-(trifluoromethyl)benzeneStyrene95
2-ChlorotolueneStyrene92
4-Chloroacetophenone4-Methylstyrene97

Amidinate Ligands and Their Classification as Bidentate Hybrid P,O-Ligands

The this compound scaffold is a valuable precursor for two distinct classes of important ligands: N,N-donating amidinates and P,O-donating hybrid ligands.

Amidinate Ligands:

N-aryl benzamides can be converted into N,N'-diaryl amidines. One reported method involves the self-condensation of benzanilides in the presence of phosphoric anhydride (B1165640) to yield N-substituted aroyl amidines. arkat-usa.org Another approach involves activating the amide with an agent like trifluoromethanesulfonic anhydride, followed by the addition of an amine. researchgate.net Applying these principles, this compound can be envisioned as a precursor to N,N′-bis(2,6-diisopropylphenyl)benzamidine.

Deprotonation of this amidine yields the corresponding amidinate anion, a robust, bulky, monoanionic, bidentate N,N-donor ligand. The two nitrogen atoms chelate to a metal center, forming a stable four-membered ring. The exceptional steric hindrance provided by the two 2,6-diisopropylphenyl groups is highly effective at stabilizing metals in low coordination numbers and unusual geometries. rsc.org These bulky amidinate ligands have been used to synthesize a variety of main group and transition metal complexes. rsc.org For instance, the reaction of N,N′-bis(2,6-diisopropylphenyl)-4-toluamidine with metal alkyls has yielded mononuclear dihapto benzamidinate compounds of lithium, magnesium, and aluminum. rsc.org

Classification as Bidentate Hybrid P,O-Ligands:

A separate class of ligands derivable from benzamides are amido-substituted phosphines, which are classified as bidentate hybrid P,O-ligands. manchester.ac.uk These ligands combine a "soft" phosphine donor with a "hard" oxygen donor from the carbonyl group. manchester.ac.uk By introducing a phosphine group, for example at the ortho position of the benzoyl ring, a compound like N-(2,6-diisopropylphenyl)-2-(diphenylphosphaneyl)benzamide is formed. While this specific derivative often acts as a P,N-ligand, the broader class of N-substituted-phosphinobenzamides can act as hemilabile P,O-ligands. manchester.ac.uk

In their neutral form, they can coordinate to a metal center through the phosphorus atom, with the weaker oxygen donor potentially interacting with the metal. Upon deprotonation of the amide N-H group, a monoanionic ligand is formed. This enhances the donor ability of the oxygen atom and strongly favors a bidentate P,O-chelation mode. manchester.ac.uk This versatility allows them to be used in both their neutral and anionic forms, expanding their utility in coordination chemistry and catalysis. manchester.ac.uk

Ligand Classes Derived from Benzamide Scaffolds
Ligand ClassPrecursor StructureKey FeatureDonor AtomsExample Derivative
AmidinateN,N'-DiarylbenzamidineBulky, monoanionic, bidentateN,NN,N′-Bis(2,6-diisopropylphenyl)benzamidinate
Hybrid P,O-LigandAmido-substituted PhosphineHemilabile, neutral or anionic, bidentateP,ON-(Aryl)-2-(diphenylphosphaneyl)benzamide

Catalytic Applications in Synthetic Organic Chemistry

Catalytic Roles of N-(2,6-Diisopropylphenyl)benzamide Derivatives and Related Ligands

The bulky 2,6-diisopropylphenyl groups on the nitrogen atom of these ligands play a pivotal role in modulating the coordination environment of a metal center. This steric hindrance can facilitate challenging catalytic steps, prevent catalyst deactivation, and dictate the stereochemical outcome of a reaction.

The functionalization of otherwise inert C-H bonds is a primary goal in contemporary organic synthesis. Ligands incorporating the N-(2,6-diisopropylphenyl) group have been instrumental in developing novel catalytic systems for this purpose, particularly those involving 3d transition metals.

A significant challenge in C-H activation is the selective functionalization of tertiary C(sp³)–H bonds using earth-abundant 3d metals. Recently, a Ni–Al bimetallic catalytic system has been successfully developed for the dual C–H annulation of formamides with alkynes, a reaction that constructs δ-lactams with a quaternary carbon center. ukzn.ac.zarsc.org In this process, N-(2,6-diisopropylphenyl)-N-isobutylformamide was used as a model substrate. ukzn.ac.zarsc.org

The bulky 2,6-diisopropylphenyl group on the formamide (B127407) was found to be critical for the success of the reaction. ukzn.ac.zarsc.org It serves two main purposes: it sterically inhibits the undesired side reaction of alkyne hydrocarbamoylation, and it promotes the desired tertiary C(sp³)–H activation by positioning the nickel intermediate in proximity to the isobutyl group. ukzn.ac.zarsc.org Traditional phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) were ineffective, highlighting the unique role of the substrate's directing group in this challenging transformation. ukzn.ac.zarsc.org The combination of a nickel catalyst, such as Ni(COD)₂, with a Lewis acid cocatalyst, like AlMe₃, and a specialized phosphine oxide (PO) ligand proved to be the optimal system, delivering the δ-lactam product in yields up to 98%. ukzn.ac.zarsc.org The method shows broad applicability, tolerating noncyclic, monocyclic, and bridged-ring tertiary C(sp³)–H bonds. ukzn.ac.zarsc.org

A plausible mechanism involves the initial coordination of the Ni-Al bimetallic catalyst to the formamide. ukzn.ac.za This is followed by activation of the formyl C-H bond, subsequent activation of the tertiary C(sp³)–H bond, insertion of the alkyne, and finally, reductive elimination to yield the annulated product. ukzn.ac.za

Table 1: Optimization of Ni-Al Bimetallic Catalysis for Tertiary C(sp³)-H Annulation

Entry Catalyst System Ligand Solvent Temp (°C) Yield (%)
1 Ni(COD)₂ / AlMe₃ None Toluene 80 <5
2 Ni(COD)₂ / AlMe₃ PPh₃ Toluene 80 0
3 Ni(COD)₂ / AlMe₃ IPr Toluene 80 0
4 Ni(COD)₂ / AlMe₃ PO11 (Diamine-derived PO) Toluene 80 52
5 Ni(COD)₂ / AlMe₃ PO11 (Diamine-derived PO) Toluene 60 63
6 Ni(COD)₂ / AlMe₃ PO11 (Diamine-derived PO) n-Octane 60 55

Data sourced from a study on Ni-Al bimetal-catalyzed tertiary C(sp³)–H activation. ukzn.ac.zamdpi.com

Intermolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. bohrium.com The catalysis of this reaction, especially with unactivated alkenes, often relies on late transition-metal complexes. mdpi.com The mechanism can proceed through various pathways, including nucleophilic attack on a coordinated alkene or migratory insertion into a metal-nitrogen bond. mdpi.com

While direct catalysis by this compound complexes is not extensively documented in this specific context, the principles of ligand design are highly relevant. The steric and electronic properties of ligands are crucial for facilitating the elementary steps of the catalytic cycle, such as oxidative addition of the N-H bond and migratory insertion of the alkene. mdpi.com For instance, N-heterocyclic carbene (NHC) ligands, which can be heavily substituted with bulky groups like 2,6-diisopropylphenyl, are known to form stable and active complexes with metals such as palladium for catalytic applications. mdpi.com The strong σ-donating ability and tunable steric bulk of these ligands can significantly influence the catalytic activity and selectivity in reactions like hydroamination. The use of bulky N-aryl substituents is a common strategy to create a well-defined coordination sphere around the metal, promoting substrate approach and product release.

The selective oligomerization of olefins, such as the conversion of ethylene (B1197577) to valuable products like 1-hexene (B165129) and 1-octene, is an important industrial process. Catalyst systems for this transformation often consist of a transition metal, such as chromium, and a sophisticated ligand that dictates the selectivity and productivity.

In this area, diphosphino aminyl ligands have shown promise. These ligands, which feature a central nitrogen atom bonded to two phosphine groups, can be complexed with metal compounds like chromium(III) acetylacetonate. The N-substituent on the aminyl moiety is a key handle for tuning the catalyst's performance. While not a benzamide (B126), the N-aryl structural motif is shared. Patent literature describes oligomerization processes using metal complexes of diphosphino aminyl ligands where the nitrogen is linked to various hydrocarbyl groups. The design principles, which involve using bulky substituents on the ligand to influence the coordination environment and catalytic outcome, are analogous to those seen with this compound derivatives in other catalytic applications. The goal is to create a specific steric environment around the active metal center to control the chain growth and displacement steps, thereby directing the selectivity towards desired oligomers.

Biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL) are synthesized via the ring-opening polymerization (ROP) of their respective cyclic ester monomers, lactide and ε-caprolactone. ukzn.ac.za The development of efficient and stereoselective catalysts for ROP is a major research focus. Formamidine (B1211174) and formamidinate ligands, which are structurally related to the amide core of this compound, have emerged as effective supports for catalytically active metal centers.

Specifically, zinc(II) and copper(II) complexes bearing N,N'-bis(2,6-diisopropylphenyl)formamidine have been synthesized and proven to be active catalysts for the ROP of both ε-caprolactone and lactides. rsc.org The bulky 2,6-diisopropylphenyl groups on the formamidine ligand are crucial for creating a defined and stable catalytic species. A dimeric zinc acetate (B1210297) complex, [Zn₂(L2)₂(OAc)₄] where L2 is N,N'-bis(2,6-diisopropylphenyl)formamidine, was shown to be an active catalyst. rsc.org Kinetic studies of the polymerization of ε-caprolactone and lactides revealed a first-order dependence on the monomer concentration. rsc.org These catalysts can produce polymers with moderate molecular weights and can influence the stereochemistry of polymerization, yielding moderately heterotactic polylactide (Pr up to 0.65). rsc.orgmdpi.com

Table 2: Catalytic Activity of Formamidine Complexes in Ring-Opening Polymerization (ROP) at 110 °C

Complex Ligand Monomer Apparent Rate Constant (k_app, h⁻¹) Resulting Polymer
[Zn₂(L2)₂(OAc)₄] N,N'-bis(2,6-diisopropylphenyl)formamidine ε-CL 0.0479 PCL
[Cu₂(L2)₂(OAc)₄] N,N'-bis(2,6-diisopropylphenyl)formamidine ε-CL 0.0477 PCL
[Zn₂(L2)₂(OAc)₄] N,N'-bis(2,6-diisopropylphenyl)formamidine LA - PLA

Data adapted from studies on Zn(II) and Cu(II) formamidine complexes in ROP. rsc.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic properties and geometry of organic molecules. researchgate.net It is frequently used to model compounds in the absence of X-ray crystal structures and to study their electronic characteristics. researchgate.net

DFT calculations are employed to determine the most stable three-dimensional conformation of N-(2,6-diisopropylphenyl)benzamide through geometry optimization. In studies of structurally similar molecules, such as (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, DFT calculations using the B3LYP functional with a 6–311++G(d,p) basis set have been shown to yield geometric parameters that closely match experimental values obtained from X-ray crystallography. researchgate.net

The electronic state of the molecule is analyzed by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For the related compound (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, these values have been calculated, providing a model for the type of data generated for this compound. researchgate.net

Table 1: Calculated Electronic Properties for a Structurally Related Formamidine (B1211174) Derivative Data for (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine calculated at the B3LYP/6–311++G(d,p) level of theory.

ParameterValue (eV)
EHOMO-5.97
ELUMO-0.85
Energy Gap (ΔE)5.12
Source: ResearchGate researchgate.net

Additionally, Molecular Electrostatic Potential (MESP) analysis identifies the electron-rich and electron-deficient regions of the molecule. researchgate.net Negative potential areas, typically around electronegative atoms like oxygen, indicate sites prone to electrophilic attack, whereas positive potential regions are susceptible to nucleophilic attack. researchgate.net

DFT calculations are instrumental in mapping the pathways of chemical reactions involving this compound and its derivatives. By modeling the energy landscape of a reaction, researchers can identify transition states—the high-energy structures that connect reactants to products—and calculate the activation energy barriers. researchgate.net

Advanced Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods offer additional layers of insight into molecular behavior.

Ab initio and semi-empirical molecular orbital (MO) calculations are valuable for studying the reactivity and stability of amides and their reaction intermediates. arkat-usa.org Ab initio methods, which are based on first principles without empirical parameters, can be used to investigate phenomena like the nitrosation mechanism of ketones, where they help elucidate the role of different conformers and transition state models. scispace.com

In the context of benzamides, these calculations have been applied to study the ambident nucleophilic character of the related benzanilide. arkat-usa.org Such studies explore the stabilities of phosphorylated intermediates formed during reactions, providing evidence for the formation of O-phosphorylated and N-phosphorylated amides through the involvement of nucleophilic iminol tautomers. arkat-usa.org This theoretical approach helps in understanding the complex reactivity of the amide functional group, which, despite its general stability due to resonance, can be activated for various transformations. arkat-usa.orgmdpi.com

Intermolecular Interaction Analysis

The way molecules pack in a solid-state crystal lattice is governed by a network of non-covalent interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.neteurjchem.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Intense red spots on the dnorm map indicate strong interactions, such as hydrogen bonds. nih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis Data for N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.

Interaction TypeContribution (%)
H···H55.2
O···H/H···O24.1
C···H/H···C17.8
Source: Acta Crystallographica Section E nih.gov

This analysis provides critical insights into the supramolecular architecture and the forces that dictate the solid-state structure of this compound and related compounds. researchgate.net

Molecular Modeling for Conformational Landscape Exploration

The conformational flexibility of this compound is a critical determinant of its chemical and physical properties. Molecular modeling techniques provide a powerful avenue for exploring the intricate conformational landscape of this molecule, offering insights into the preferred spatial arrangements of its constituent fragments and the energy barriers between different conformations. Although specific experimental and computational studies on the detailed conformational analysis of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust theoretical exploration.

The conformational preferences of this compound are primarily governed by the rotational freedom around several key single bonds. The steric hindrance introduced by the bulky 2,6-diisopropylphenyl group is expected to be a major factor influencing the molecule's three-dimensional structure.

A systematic conformational search for this compound would typically commence with the identification of all rotatable bonds. The most significant of these are the amide C-N bond and the bonds connecting the phenyl and diisopropylphenyl rings to the amide group. The dihedral angles associated with these rotations are the primary coordinates that define the conformational space of the molecule.

Key Dihedral Angles for Conformational Analysis:

Dihedral AngleDescriptionExpected Influence on Conformation
ω (C-C-N-C) Rotation around the amide C-N bond.This rotation is generally restricted due to the partial double bond character of the amide linkage. However, significant deviation from planarity can occur in sterically hindered amides.
τ1 (C-N-C-C) Rotation of the 2,6-diisopropylphenyl group relative to the amide plane.This angle is heavily influenced by the steric clash between the isopropyl groups and the carbonyl oxygen or the benzoyl phenyl ring. A perpendicular or near-perpendicular arrangement is anticipated to minimize steric strain.
τ2 (O=C-C-C) Rotation of the benzoyl phenyl group relative to the amide plane.The degree of conjugation between the phenyl ring and the carbonyl group will favor planarity, but this will be counteracted by steric interactions with the N-aryl substituent.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy of the molecule as a function of these dihedral angles. A typical workflow for exploring the conformational landscape would involve:

Initial Structure Generation: A starting 3D structure of this compound is generated.

Conformational Search: A systematic or stochastic search is performed by rotating the key dihedral angles (ω, τ1, and τ2) in discrete steps. For each conformation, the energy is calculated using a suitable force field in molecular mechanics. This initial, rapid screening helps to identify a set of low-energy conformers.

Geometry Optimization and Energy Refinement: The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT). Each conformation is optimized to find the nearest local energy minimum on the potential energy surface.

Analysis of Results: The optimized structures and their corresponding energies provide a detailed picture of the conformational landscape. The global minimum energy conformation represents the most stable structure of the molecule in the gas phase. The relative energies of other low-energy conformers indicate their population at a given temperature.

Expected Research Findings:

Based on studies of similarly substituted benzamides, it is anticipated that the conformational landscape of this compound would be dominated by non-planar structures. The significant steric bulk of the two isopropyl groups at the ortho positions of the N-phenyl ring would likely force the diisopropylphenyl ring to adopt a conformation that is substantially twisted out of the plane of the amide group to avoid severe steric clashes.

The interplay between the desire for π-conjugation, which favors planarity between the benzoyl ring and the amide group, and the steric repulsion from the bulky N-substituent would result in a compromised geometry. It is plausible that multiple low-energy minima exist, corresponding to different rotational arrangements of the isopropyl groups and the phenyl rings.

While detailed quantitative data from specific studies on this compound is not available, the theoretical framework of molecular modeling provides a clear path to elucidating its conformational preferences. Such studies would be invaluable for understanding its structure-property relationships and for the rational design of related molecules with specific conformational requirements.

Advanced Derivatives and Analog Development

Synthesis of Quinazolinimine Derivatives from N-(2,6-Diisopropylphenyl)benzimidoyl Chlorides

The transformation of N-(2,6-diisopropylphenyl)benzamide into its corresponding imidoyl chloride is a key step in the synthesis of more complex derivatives. This activation prepares the molecule for subsequent cyclization reactions. The synthesis of the imidoyl chloride intermediate, such as (Z)-N-(2,6-diisopropylphenyl)-4-nitrobenzimidoyl chloride, is achieved through the reaction of the parent this compound with a chlorinating agent like phosphorus pentachloride (PCl₅) in a suitable solvent like toluene. researchgate.net

These N-arylbenzimidoyl chlorides are versatile intermediates for building heterocyclic structures. An efficient, one-step method has been developed for the synthesis of 4(3H)-quinazolinimines through the reaction of N-arylbenzimidoyl chlorides with 2-aminobenzonitrile. rsc.org This reaction provides a direct and flexible route to diversely substituted iminoquinazolines. While the specific reaction using the N-(2,6-diisopropylphenyl) derivative is a direct extension, the general methodology involves the condensation of the imidoyl chloride with the aminobenzonitrile, leading to the formation of the quinazolinimine ring system. The bulky 2,6-diisopropylphenyl group on the nitrogen atom is crucial for imparting stability to the intermediate and influencing the reaction's outcome.

Table 1: Synthesis of Imidoyl Chloride Intermediate

PrecursorReagentProductReference
N-(2,6-diisopropylphenyl)-4-nitrobenzamidePhosphorus pentachloride (PCl₅)(Z)-N-(2,6-diisopropylphenyl)-4-nitrobenzimidoyl chloride researchgate.net

Rational Design of Chemically Active Molecules Based on the this compound Scaffold

The unique combination of a rigid benzamide (B126) core and bulky N-aryl substitution makes the this compound scaffold an excellent platform for the rational design of molecules with specific functions, particularly in catalysis. The sterically demanding 2,6-diisopropylphenyl group can create a well-defined pocket around a metal center or an active site, influencing the selectivity and activity of chemical transformations.

Researchers have designed and synthesized various ligands based on this scaffold for use in transition metal catalysis.

Hydroaminoalkylation Catalysts: The parent this compound has been employed as a ligand (L5) for generating titanium-based catalysts in situ for the hydroaminoalkylation of olefins. google.com

Chiral Organocatalysts: A derivative, (S)-2-Benzyl-N-(2,6-diisopropylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, has been synthesized as a precursor for novel chiral N-oxide organocatalysts, which are being explored for asymmetric allylation reactions. nih.gov

GlyT1 Inhibitor Design: While not containing the diisopropylphenyl group, the related N-[phenyl(piperidin-2-yl)methyl]benzamide scaffold has been a focus in medicinal chemistry for designing potent Glycine Transporter 1 (GlyT1) inhibitors. jst.go.jp This highlights the broader utility of the benzamide core in creating bioactive molecules.

Table 2: Examples of Designed Molecules and Their Applications

Designed Molecule/LigandScaffold BaseApplication AreaReference
This compound (L5)This compoundIn-situ catalyst for hydroaminoalkylation google.com
(S)-2-Benzyl-N-(2,6-diisopropylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamideThis compoundPrecursor for chiral organocatalysts nih.gov
N-[Phenyl(piperidin-2-yl)methyl]benzamide derivativesBenzamideGlycine Transporter 1 (GlyT1) inhibitors jst.go.jp

Exploration of Structural Analogs for Diverse Chemical Applications

Modifying the fundamental structure of this compound has led to the creation of structural analogs with a wide array of applications in coordination chemistry, catalysis, and materials science. These modifications can involve replacing the oxygen atom of the amide, altering the substituents on the aromatic rings, or changing the amide linker itself.

Thiourea (B124793) Analogs: A prominent structural analog is the corresponding N-(2,6-diisopropylphenyl)-N′-benzoylthiourea. researchgate.net By replacing the carbonyl oxygen with sulfur, the ligand's coordination properties are significantly altered. These thiourea analogs have been used to synthesize various copper(I) halide complexes, forming structures ranging from monomers and dimers to complex adamantane-like cages. researchgate.netresearchgate.net This demonstrates their utility in constructing diverse supramolecular architectures.

Carbodiimide Analogs: The related compound, 1,3-bis(2,6-diisopropylphenyl)carbodiimide, represents another class of structural analogs. acs.org Carbodiimides are widely used as coupling agents in synthesis and can also serve as ligands or precursors to other functional groups, such as isoureas, when reacted with alcohols in the presence of organoactinide catalysts. acs.org

Analogs for Materials Science: The 2,6-diisopropylphenyl (Dip) moiety itself is a key bulky group used to stabilize reactive species in materials science. It is employed in organoselenium and organotellurium chemistry to create stable reagents for various chemical and materials science applications. dokumen.pub

The concept of "amide activation" through geometric distortion represents another avenue of analog development. By synthesizing amides with sterically enforced non-planar geometries, their reactivity can be significantly enhanced for use in cross-coupling reactions. mdpi.com

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